molecular formula C14H9NO3 B6376103 5-(4-Carboxyphenyl)-2-cyanophenol CAS No. 1261983-31-6

5-(4-Carboxyphenyl)-2-cyanophenol

Cat. No.: B6376103
CAS No.: 1261983-31-6
M. Wt: 239.23 g/mol
InChI Key: ZOWFLMFCMIPYLH-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-2-cyanophenol is an organic compound that features a carboxyphenyl group and a cyanophenol group

Preparation Methods

The synthesis of 5-(4-Carboxyphenyl)-2-cyanophenol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . Another approach includes the grafting of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin on organosilane-pillared montmorillonite by dehydration condensation reaction . These methods highlight the versatility of the compound’s synthesis, allowing for modifications to suit specific industrial production needs.

Chemical Reactions Analysis

5-(4-Carboxyphenyl)-2-cyanophenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be protonated, significantly impacting its electronic and excited state properties . It also participates in photoredox reactions, where it can act as a photocatalyst under light irradiation . Common reagents used in these reactions include acids for protonation and metal-organic frameworks for photoredox catalysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-2-cyanophenol involves its ability to interact with various molecular targets and pathways. For example, in photodynamic therapy, the compound generates singlet oxygen upon light irradiation, which can induce cell death in targeted tissues . The compound’s ability to bind to DNA and unwind the helix is another key mechanism, contributing to its anticancer properties . These interactions highlight the compound’s potential in therapeutic applications.

Comparison with Similar Compounds

5-(4-Carboxyphenyl)-2-cyanophenol can be compared to other similar compounds such as 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene . While these compounds share structural similarities, this compound is unique due to its specific functional groups and their arrangement, which confer distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

4-(4-cyano-3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFLMFCMIPYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684762
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-31-6
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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